2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN2S/c1-22-3-7-24(8-4-22)11-15-27-19-29(18-14-25-9-5-23(2)6-10-25)34-31(30(27)20-33)35-21-26-12-16-28(32)17-13-26/h3-19H,21H2,1-2H3/b15-11-,18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVCHFWYSXFTTJ-VMGXVOIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C=CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)/C=C/C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, including the formation of the nicotinonitrile core and the subsequent attachment of the chlorobenzyl and methylstyryl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic activity against various cancer cell lines, including those from breast, colon, and cervical cancers . The unique combination of the chlorobenzyl sulfanyl group may contribute to enhanced antitumor properties.
-
Antimicrobial Properties
- The thioether linkage present in the compound suggests potential antimicrobial activity . Compounds sharing similar structural motifs have shown effectiveness against a range of pathogens, making this compound a candidate for further investigation in antimicrobial drug development.
-
Neuroprotective Effects
- Research into related compounds indicates potential neuroprotective effects, which could be explored further with 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile. Its interactions with neurotransmitter systems may provide insights into its therapeutic applications in neurodegenerative diseases.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic substitution reactions to introduce the chlorobenzyl sulfanyl group.
- Cross-coupling reactions to form the methylstyryl substituents.
These synthetic pathways highlight the compound's complexity and potential for further derivatization, allowing for the exploration of new analogs with improved biological activities.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Chlorobenzylthio)-1-methylpyridine | Contains thioether linkage | Antimicrobial activity |
| 1-(Chlorobenzyl)-3-(methylthio)-1H-pyrazole | Similar chlorobenzyl and thioether structure | Anticancer properties |
| 3-(Chlorobenzyl)-5-methylthiazole | Contains thiazole ring | Antifungal activity |
The distinct structural configuration of this compound may confer unique pharmacological properties not observed in similar compounds.
Future Research Directions
Further research is needed to explore the following aspects:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological macromolecules.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.
- Derivatization Studies : Investigating modifications to enhance bioactivity or reduce toxicity.
Mechanism of Action
The mechanism by which 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Differences
The closest structural analog is 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile (CAS: 303985-40-2) . Key differences include:
| Property | Target Compound | 3-Methylbenzyl Analog |
|---|---|---|
| Substituent | 4-Chlorobenzylsulfanyl | 3-Methylbenzylsulfanyl |
| Molecular Formula | C₃₂H₂₇ClN₂S | C₃₂H₂₈N₂S |
| Molecular Weight (g/mol) | 506.52 | 472.6 |
| Purity | Not reported | ≥95% |
- Steric Considerations : Both compounds share similar steric profiles due to the 4-methylstyryl groups, but the para-chlorine substituent may influence crystal packing or intermolecular interactions.
Structural Analysis Tools
- Crystallography : Programs like SHELXL (used for small-molecule refinement) and ORTEP-III (for graphical representation) are critical for determining bond lengths, angles, and torsion angles in such compounds .
- Thermal Stability: No direct data are provided, but the chlorine substituent may enhance thermal stability compared to the methyl analog due to stronger C-Cl bonds.
Data Table: Comparative Overview
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- Nicotinonitrile backbone : This structure is known for its diverse biological activities.
- Chlorobenzyl and sulfanyl groups : These functional groups may enhance the compound's lipophilicity and bioavailability.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and apoptosis.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates several potential pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer and leukemia cells (Table 1).
- Neuroprotective Effects : The compound may protect neuronal cells from excitotoxicity, which is often implicated in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Reduction in excitotoxicity | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
Several studies have investigated the biological activity of similar compounds within the same structural family:
- Study on Anticancer Properties : A study evaluated the effects of related nicotinonitrile derivatives on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis (Reference needed).
- Neuroprotective Study : In a model of neurodegeneration, a related compound demonstrated protective effects against oxidative stress-induced neuronal death. This suggests that modifications to the sulfanyl group can enhance neuroprotective properties (Reference needed).
Q & A
Q. What synthetic methodologies are optimal for preparing 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile, and how can yield and purity be maximized?
- Methodological Answer : A multi-step approach is recommended:
Core Nicotinonitrile Formation : Start with a cyano-substituted pyridine derivative. Introduce the sulfanyl group via nucleophilic substitution using 4-chlorobenzyl thiol under inert conditions (N₂ atmosphere) to prevent oxidation .
Styryl Group Incorporation : Use Heck or Suzuki coupling to attach 4-methylstyryl moieties. Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF or DMSO) enhance reaction efficiency. Monitor progress via TLC or HPLC .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product (>95%). Confirm purity via melting point analysis and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., sulfanyl linkage at position 2, styryl groups at 4 and 6). Compare experimental shifts with computational predictions (DFT) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion ([M+H]⁺) and rule out by-products.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time consistency across batches ensures reproducibility .
Q. How does the sulfanyl group influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Oxidation Sensitivity : The thioether group is prone to oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Store samples in amber vials under argon at -20°C to mitigate degradation .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and detect polymorphic transitions. Compare results with literature values for related sulfanyl-nicotinonitriles .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attack. Compare with experimental UV-Vis spectra (λmax shifts) .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMSO) to assess solubility. Pair with experimental solubility tests (shake-flask method) for validation .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers. Pre-treat compounds with antioxidants (e.g., ascorbic acid) to control for sulfanyl oxidation artifacts .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates. Statistical tools (ANOVA, Tukey’s test) identify outliers due to impurities or protocol variability .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd). Validate with competitive inhibition assays .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS. Compare with unlabeled compound to identify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
